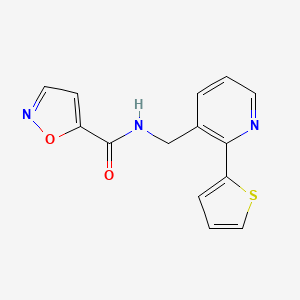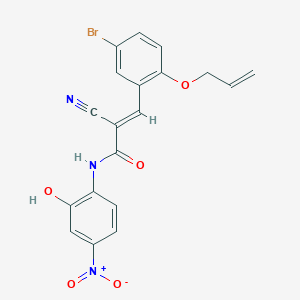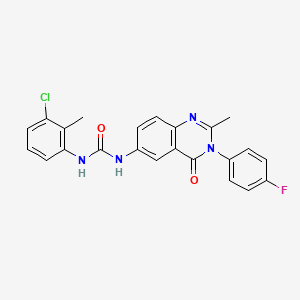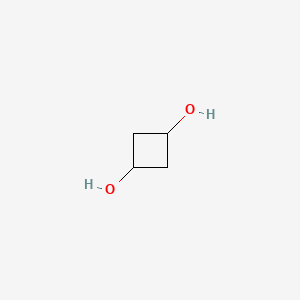
Cyclobutane-1,3-diol
Overview
Description
Cyclobutane-1,3-diol is a chemical compound with the molecular formula C4H8O2 and a molecular weight of 88.11 . It is a solid substance at room temperature and is stored in a refrigerator . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of cyclobutane-containing compounds has been a topic of interest in recent years . A variety of new strategies for the construction of cyclobutane rings have emerged during the last decade . For instance, a [2 + 2] cycloaddition of terminal alkenes with allenoates enables a rapid synthesis of 1,3-substituted cyclobutanes .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclobutane ring with hydroxyl groups attached to the first and third carbon atoms .
Chemical Reactions Analysis
Cyclobutane-containing compounds are known to undergo a variety of chemical reactions . For instance, a photogenerated Ru (bipy) 3+ complex promotes one-electron reduction of the enone substrate, which undergoes subsequent radical anion cycloaddition .
Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a density of 1.4±0.1 g/cm3 . The boiling point is 243.8±8.0 °C at 760 mmHg . The compound has 2 hydrogen bond acceptors and 2 hydrogen bond donors .
Scientific Research Applications
Synthesis and Chemical Transformations
Metal-Free Dihydroxylation of Alkenes : Cyclobutane derivatives, such as cyclobutane malonoyl peroxide, have been utilized for the dihydroxylation of alkenes to produce diols with significant syn-selectivity. This process is notable for its effectiveness and potential for various organic synthesis applications (Jones & Tomkinson, 2012).
Structural and Functional Aspects of Derivatives
1,3-Diphosphacyclobutane-2,4-diyl Derivatives : Research into the structural characteristics and functionality of cyclobutane-1,3-diyl derivatives has opened up new possibilities for their use in organoelectronics and the activation of small molecules, showcasing their versatility and potential in advanced materials science (Ito, 2018).
Biological Activity and Drug Discovery
Bioactive Cyclobutane-Containing Alkaloids : Cyclobutane-containing compounds have been identified in various natural products, exhibiting a wide range of biological activities such as antimicrobial, antibacterial, and anticancer properties. This highlights the importance of cyclobutane derivatives in the discovery and development of new therapeutic agents (Dembitsky, 2007).
Advanced Materials and Catalysis
On-Surface Synthesis for Electronics : Cyclobutane derivatives have been synthesized on surfaces to create novel materials, such as a phenylene analogue of nonacene with embedded cyclobutadiene units. This research paves the way for advancements in electronic materials with tailored properties (Izydorczyk et al., 2022).
Innovative Synthetic Methods
Asymmetric Coupling of Ethylene and Enynes : The catalytic asymmetric coupling of ethylene with enynes using a cobalt catalyst to produce functionalized cyclobutanes demonstrates an innovative approach to synthesizing complex chiral molecules, significant for pharmaceutical synthesis (Pagar & RajanBabu, 2018).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that cyclobutane-containing compounds are prevalent in various drugs and drug prototypes, exhibiting distinctive structures and broad bioactivities .
Mode of Action
Cyclobutane-containing compounds are known to exhibit stereoisomerism . This property could potentially influence the interaction of Cyclobutane-1,3-diol with its targets.
Biochemical Pathways
Cyclobutane-containing compounds are known to be involved in a variety of biochemical pathways. For instance, they have been found in terpenoids, meroterpenoids, and alkaloids . .
Pharmacokinetics
It’s known that cyclobutane motifs serve as crucial synthetic building blocks and functional groups in the modulation and design of structures in medicinal chemistry .
Result of Action
Cyclobutane-containing compounds are known to display potent biological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature conditions can affect the formation of cyclobutane-containing compounds . .
properties
IUPAC Name |
cyclobutane-1,3-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c5-3-1-4(6)2-3/h3-6H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYDAIMALDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801347015 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63518-47-8, 1332482-73-1 | |
| Record name | 1,3-Cyclobutanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801347015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cyclobutane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(2-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2699354.png)


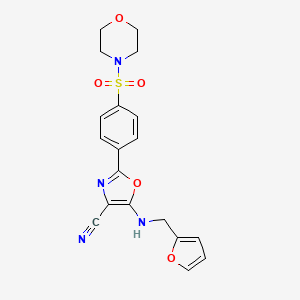
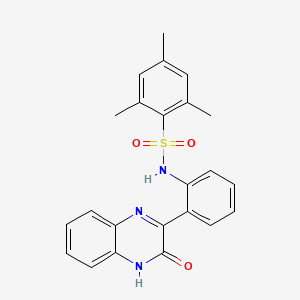



![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2699371.png)
